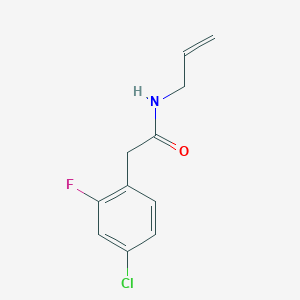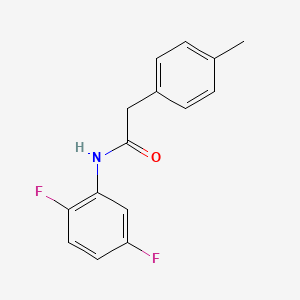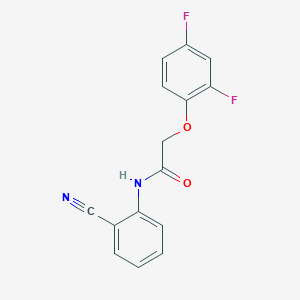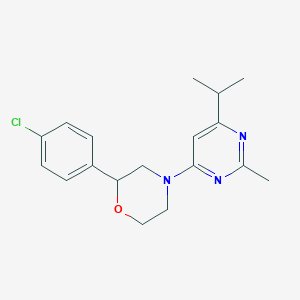
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential applications in cancer therapy and neurodegenerative diseases.
作用機序
The mechanism of action of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, a protein that is essential for cell motility and division. Inhibition of HDAC6 leads to the accumulation of acetylated tubulin, which disrupts the cytoskeleton and induces apoptosis in cancer cells. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to increase the levels of heat shock proteins, which play a role in protein folding and cellular stress response.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to reduce the accumulation of toxic proteins and improve neuronal function. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in lab experiments include its high potency and selectivity for HDAC6, as well as its ability to induce apoptosis in cancer cells. However, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetics and toxicity need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-allyl-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the investigation of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetics and toxicity profiles may lead to the discovery of more effective treatments for cancer and other diseases.
合成法
The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves a multi-step process, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-chloro-2-fluoroaniline and allylamine. This intermediate is then converted to the final product through a series of steps involving acylation, reduction, and deprotection. The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been optimized for high yield and purity, making it a viable candidate for large-scale production.
科学的研究の応用
The potential applications of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in cancer therapy have been extensively studied. HDAC6 inhibition has been shown to induce apoptosis in cancer cells, and N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been found to be effective against various types of cancer, including multiple myeloma and lymphoma. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVUFOSOVPZDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)


![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)

![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
